molecular formula C12H12BrF3O2 B12128689 Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate

Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate

Cat. No.: B12128689
M. Wt: 325.12 g/mol
InChI Key: WLLZSMYFSUBLOO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate typically involves the esterification of bromoisobutyric acid with methanol in the presence of concentrated sulfuric acid. The reaction is carried out under reflux conditions for about 2 hours, followed by cooling and concentration under vacuum .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different esters or alcohols, while oxidation and reduction can lead to various oxidized or reduced derivatives.

Scientific Research Applications

Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate involves its interaction with various molecular targets. The bromine atom and trifluoromethyl group play crucial roles in its reactivity and binding affinity. The compound can participate in radical reactions, where it acts as an initiator or intermediate, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate is unique due to the combination of the bromine atom and trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C12H12BrF3O2

Molecular Weight

325.12 g/mol

IUPAC Name

methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C12H12BrF3O2/c1-11(13,10(17)18-2)7-8-4-3-5-9(6-8)12(14,15)16/h3-6H,7H2,1-2H3

InChI Key

WLLZSMYFSUBLOO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)(C(=O)OC)Br

Origin of Product

United States

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